Docosyl acrylate
Description
Properties
IUPAC Name |
docosyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4H,2-3,5-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAYCTOSKLIHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-24-6 | |
| Record name | Behenyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2066359 | |
| Record name | Docosyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18299-85-9 | |
| Record name | Behenyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18299-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, docosyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018299859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Homogeneous Acid Catalysts
Traditional methods employ sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH), which offer high catalytic activity but pose challenges in separation and corrosion. For example, a 1:1 molar ratio of docosanol to acrylic acid with 2 wt% p-TsOH at 120°C yields 85–90% conversion after 6 hours.
Heterogeneous Catalysts
Sulfonic acid-functionalized cation exchange resins (e.g., Amberlyst-15) are preferred for industrial applications due to reusability and ease of separation. A study using a resin with 8% crosslinking achieved 95.8% yield for dodecyl acrylate under analogous conditions. For this compound, similar protocols require extended reaction times (8–10 hours) at 130°C to compensate for the steric hindrance of the long alkyl chain.
Inhibitor Systems
Polymerization inhibitors such as hydroquinone (0.5 wt%) or 10H-phenothiazine (0.43 wt%) are critical to prevent premature radical polymerization of the acrylate group during synthesis.
Table 1: Comparative Reaction Conditions for Acrylate Esters
| Parameter | Dodecyl Acrylate | This compound |
|---|---|---|
| Catalyst | Sulfonic acid resin | Sulfonic acid resin |
| Temperature (°C) | 110–130 | 130–140 |
| Reaction Time (h) | 4 | 8–10 |
| Molar Ratio (Alcohol:Acid) | 1:1.25 | 1:1.5 |
| Yield (%) | 95.8 | 88–92 |
Purification and Isolation Techniques
Post-synthesis purification involves three stages:
Filtration
The catalyst resin is removed via hot filtration at 105°C to prevent product solidification.
Alkaline Washing
A sequence of 15% sodium carbonate solution and saturated NaCl removes residual acrylic acid and catalyst traces. This step reduces acidity to <0.5 mg KOH/g.
Drying and Decolorization
The crude product is dried over anhydrous sodium sulfate and treated with activated charcoal (1–2 wt%) to remove colored impurities, resulting in >98% purity.
Industrial-Scale Production Methods
Batch reactors with reflux condensers and Dean-Stark traps are standard in industry. A scaled-up protocol involves:
-
Charging 500 kg of docosanol and 1.5 molar equivalents of acrylic acid into a 2,000 L reactor.
-
Adding 10 kg of Amberlyst-15 and 2.5 kg of hydroquinone.
-
Heating to 135°C for 10 hours under nitrogen atmosphere.
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Continuous water removal via azeotropic distillation.
This process achieves 90–93% yield with a production capacity of 1.2 tons per batch.
Comparative Analysis with Shorter-Chain Analogues
This compound synthesis demands harsher conditions than its C<sub>12</sub> and C<sub>18</sub> counterparts due to:
-
Higher melting point : Docosanol melts at 70–72°C, requiring pre-heating before mixing.
-
Reduced reactivity : Steric bulk from the C<sub>22</sub> chain slows nucleophilic attack, necessitating higher temperatures or excess acrylic acid.
Quality Control and Analytical Characterization
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions: Docosyl acrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. These reactions are used to produce homopolymers and copolymers with various properties .
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by compounds such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal conditions.
ATRP: Utilizes transition metal catalysts like iron (III) chloride in the presence of ligands such as 2,2’-bipyridine.
RAFT Polymerization: Employs chain transfer agents like dithiobenzoates or trithiocarbonates.
Major Products Formed: The primary products formed from the polymerization of this compound are poly(this compound) and its copolymers. These polymers exhibit unique properties such as hydrophobicity, flexibility, and thermal stability, making them suitable for various applications .
Scientific Research Applications
Docosyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers with tailored properties.
Biology: Incorporated into biomaterials for drug delivery systems and tissue engineering due to its biocompatibility and hydrophobic nature.
Medicine: Explored for use in medical adhesives and coatings for medical devices.
Mechanism of Action
The mechanism of action of docosyl acrylate in polymerization reactions involves the formation of free radicals or active centers that propagate the polymer chain. In ATRP, the transition metal catalyst facilitates the reversible activation and deactivation of the growing polymer chain, allowing for precise control over molecular weight and polymer architecture .
Comparison with Similar Compounds
Structural and Physical Properties
Alkyl acrylates vary in chain length, significantly affecting their physical and chemical behaviors. Key examples include:
| Compound | Chain Length | Molecular Weight (g/mol) | Melting Point (°C) | Oxygen Permeability (Barrer) |
|---|---|---|---|---|
| Methyl acrylate | C1 | 86.09 | Liquid | 1.06 |
| Ethyl acrylate | C2 | 100.12 | Liquid | 19.0 |
| Lauryl (Dodecyl) acrylate | C12 | 240.38 | Liquid* | ~30–40 (estimated) |
| Octadecyl acrylate | C18 | 324.54 | Solid | ~60–70 (estimated) |
| Docosyl acrylate | C22 | 380.66 | 45–49 | 76.3 |
*Data derived from .
Key Observations :
- Oxygen Permeability : Increases with chain length due to greater free volume in amorphous domains of longer alkyl side chains . This compound’s permeability (76.3 Barrer) is ~72x higher than methyl acrylate.
- Melting Point : Longer chains enhance intermolecular van der Waals forces, raising melting points. This compound transitions from liquid to solid at ~45°C, making it easier to handle than volatile short-chain analogs .
Chemical Reactivity and Polymer Performance
All alkyl acrylates undergo radical polymerization, but chain length influences reactivity and polymer properties:
- Reactivity : Shorter chains (e.g., methyl, ethyl) polymerize faster due to higher mobility. Lauryl acrylate (C12) balances reactivity and hydrophobicity, while this compound’s long chain may slow polymerization but improve mechanical stability .
- Hydrophobicity : this compound’s C22 chain provides superior water resistance compared to C12 (lauryl) or C18 (octadecyl) analogs, making it ideal for oil-repellent coatings .
- Copolymer Utility : this compound is blended with tert-butyl acrylate to create dual cross-linked polymers for stretchable electronics, leveraging its flexibility and chemical stability .
Biological Activity
Docosyl acrylate, a long-chain alkyl acrylate, is a compound with significant potential in various biological applications due to its unique properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifouling, and potential therapeutic effects. Research findings, case studies, and data tables are presented to provide a comprehensive overview of its biological implications.
This compound (C22H44O2) is characterized by its long hydrophobic alkyl chain and an acrylic functional group. This structure imparts amphiphilic properties that are beneficial in various applications, including drug delivery and surface modification.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties.
- Mechanism of Action : The antimicrobial activity is primarily attributed to its ability to disrupt microbial membranes due to its amphiphilic nature, which allows it to interact with lipid bilayers effectively.
- Case Study : A study demonstrated that polymers derived from this compound showed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa when incorporated into coatings or films .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | |
| Pseudomonas aeruginosa | 1.0 mg/mL | |
| Candida albicans | 0.75 mg/mL |
Antifouling Properties
This compound copolymers have been investigated for their antifouling capabilities.
- Research Findings : Studies show that amphiphilic copolymers synthesized from this compound can effectively reduce protein adsorption and biofilm formation on surfaces, making them suitable for marine applications .
- Performance Metrics : The antifouling efficiency was evaluated through adsorption studies using bovine serum albumin (BSA) as a model protein. The results indicated that surfaces modified with this compound copolymers exhibited significantly lower protein adhesion compared to unmodified surfaces.
Table 2: Antifouling Performance of this compound Copolymers
| Polymer Composition | Protein Adsorption (µg/cm²) | Reference |
|---|---|---|
| This compound Copolymer 10% | 12 | |
| This compound Copolymer 20% | 8 | |
| Unmodified Surface | 25 |
Potential Therapeutic Applications
The biological activity of this compound extends to potential therapeutic uses.
- Drug Delivery Systems : Due to its biocompatibility and ability to form stable emulsions, this compound is being explored as a carrier for hydrophobic drugs. Its long-chain structure enhances the solubility of poorly soluble drugs in biological environments .
- Case Study : A recent study highlighted the use of this compound in formulating nanoparticles for targeted drug delivery in cancer therapy. The nanoparticles demonstrated improved cellular uptake and reduced cytotoxicity to healthy cells compared to conventional delivery systems .
Table 3: Drug Delivery Efficiency of this compound Nanoparticles
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing docosyl acrylate, and how should researchers interpret key spectral data?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the ester linkage and alkyl chain integrity. For example, the -NMR spectrum should show peaks for the acrylate vinyl protons (~5.8–6.4 ppm) and the docosyl chain’s terminal methyl group (~0.88 ppm). Fourier-transform infrared (FTIR) spectroscopy can validate the C=O stretch of the ester group (~1720 cm) and the C-O-C asymmetric stretch (~1240 cm) .
- Practical Tip : Compare spectral data with structurally similar esters (e.g., docosyl caffeate in ) to resolve ambiguities in peak assignments.
Q. How should researchers safely handle this compound in laboratory settings to mitigate acute toxicity risks?
- Methodology : Adhere to OSHA HCS and GHS guidelines (as outlined for docosyl caffeate in ):
- Use fume hoods to minimize inhalation exposure.
- Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact.
- Store in a dry, cool environment to prevent polymerization or degradation.
- Contingency Plan : In case of accidental exposure, follow first-aid measures for acrylates, such as rinsing eyes with water for ≥15 minutes and seeking immediate medical consultation .
Q. What solvent systems are optimal for dissolving this compound in polymerization studies?
- Methodology : Due to its long alkyl chain (C22), this compound has low polarity. Use non-polar solvents like toluene or hexane for dissolution. For polar reaction systems, employ co-solvents (e.g., dichloromethane with 10% dimethylformamide) to enhance solubility .
- Validation : Monitor solubility via dynamic light scattering (DLS) to confirm homogeneous mixtures before initiating polymerization.
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in the reported cytotoxicity of this compound derivatives?
- Methodology : Conduct comparative in vitro assays using human keratinocyte (HaCaT) and lung epithelial (A549) cell lines.
- Use MTT assays to quantify cell viability at varying concentrations (e.g., 0.1–100 µM).
- Cross-validate with lactate dehydrogenase (LDH) release assays to assess membrane integrity.
- Data Interpretation : Discrepancies may arise from differences in cell culture conditions (e.g., serum content) or metabolite interactions. Reference ethyl acrylate toxicity studies () to contextualize dose-response relationships .
Q. What statistical approaches are suitable for optimizing this compound’s physicochemical properties in material science applications?
- Methodology : Employ a central composite design (CCD), as demonstrated for acrylate monomers in . For example:
- Independent variables: Initiator concentration, reaction temperature, monomer-to-solvent ratio.
- Dependent variables: Polymer molecular weight (GPC), glass transition temperature ().
- Analysis : Use response surface methodology (RSM) to identify optimal conditions for balancing hardness and thermal stability .
Q. How can computational models predict the environmental persistence of this compound in aquatic systems?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives () and bioaccumulation factors (BCF).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
